Latifoline

Beschreibung

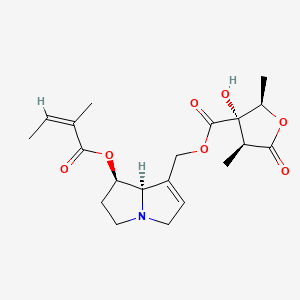

Structure

3D Structure

Eigenschaften

IUPAC Name |

[(7R,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2R,3S,4S)-3-hydroxy-2,4-dimethyl-5-oxooxolane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO7/c1-5-11(2)17(22)28-15-7-9-21-8-6-14(16(15)21)10-26-19(24)20(25)12(3)18(23)27-13(20)4/h5-6,12-13,15-16,25H,7-10H2,1-4H3/b11-5-/t12-,13-,15-,16-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZKFLVDOCDILCY-CYSCPGKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CCN2C1C(=CC2)COC(=O)C3(C(C(=O)OC3C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@@H]1CCN2[C@@H]1C(=CC2)COC(=O)[C@@]3([C@@H](C(=O)O[C@@H]3C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301020084 | |

| Record name | Latifoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301020084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6029-86-3 | |

| Record name | 3-Furancarboxylic acid, tetrahydro-3-hydroxy-2,4-dimethyl-5-oxo-, [(1R,7aR)-2,3,5,7a-tetrahydro-1-[[(2Z)-2-methyl-1-oxo-2-butenyl]oxy]-1H-pyrrolizin-7-yl]methyl ester, (2R,3S,4S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6029-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Latifoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006029863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Latifoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301020084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LATIFOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TFF52638H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Chemotaxonomic Distribution of Latifoline

Plant Sources and Isolation History

Latifoline is a known pyrrolizidine (B1209537) alkaloid found in various plant species. It is characterized as an open-chain diester PA mdpi.com.

Presence in Boraginaceae Genera (e.g., Hackelia, Cryptantha)

This compound has been reported in several genera within the Boraginaceae family. Notably, it has been found in species of Hackelia and Cryptantha. Specifically, this compound has been reported in Hackelia floribunda and Cryptantha fendleri. nih.govmt.gov Another species, Hackelia longituba, has been shown to contain this compound, alongside related new pyrrolizidine alkaloids, longitubine and neothis compound. publish.csiro.aucapes.gov.br Hackelia californica has also been reported to contain pyrrolizidine alkaloids, including hackelidine and 7-acetylhackelidine, which likely occur as their N-oxides, further highlighting the presence of PAs in this genus. sioc-journal.cnsdsu.edu

Research on Cryptantha species, such as Cryptantha crassipes and Cryptantha utahensis, has revealed the presence of various pyrrolizidine alkaloids, primarily as their N-oxides. While this compound itself might not always be the dominant PA, the presence of other retronecine-based diesters and their N-oxides in Cryptantha indicates a shared biosynthetic capacity within the genus that could include this compound or closely related compounds. nih.govnih.govsdsu.eduresearchgate.net

Phylogenetic Distribution within Pyrrolizidine Alkaloid-Producing Lineages

Pyrrolizidine alkaloids are secondary metabolites found predominantly in three distantly related angiosperm families: Boraginaceae, Asteraceae (tribes Senecioneae and Eupatorieae), and Fabaceae (genus Crotalaria). researchgate.netnih.gov The occurrence of PAs in the plant kingdom does not always strictly follow phylogenetic relationships, suggesting that the genes involved in PA biosynthesis may have been switched on or off during evolution. mdpi.com

Within the Boraginaceae, almost all genera are reported to synthesize and store PAs. researchgate.netmdpi.com this compound belongs to the lycopsamine-type PAs, which are mainly found in Boraginaceae and Eupatorieae. nih.gov The presence of this compound and similar retronecine-type alkaloids in various Hackelia and Cryptantha species aligns these genera within the broader phylogenetic distribution of PA-producing lineages, particularly those characterized by retronecine-based alkaloids. nih.govresearchgate.net

Co-occurrence with Analogous Pyrrolizidine Alkaloids and N-Oxides

This compound frequently co-occurs with other analogous pyrrolizidine alkaloids and their corresponding N-oxides in the same plant species. researchgate.net In plants, PAs are often present mainly as their N-oxides, which are more polar and water-soluble than their tertiary base forms. nih.govnih.govsdsu.eduresearchgate.netnih.govresearchgate.net

Studies on Hackelia floribunda have specifically reported the isolation of both this compound and this compound N-oxide. nih.govmdpi.com In Hackelia longituba, this compound was isolated along with longitubine (an analogue with an acetoxy group instead of an angeloxy group at C7) and neothis compound (a diastereomer of this compound). publish.csiro.aucapes.gov.br Additionally, other known alkaloids such as 9-angelylretronecine and 7-angelylretronecine (B1609193) were also found in H. longituba. publish.csiro.aucapes.gov.br

In Cryptantha species, while this compound's co-occurrence is not as frequently highlighted as in Hackelia, the presence of other retronecine-based diesters like lycopsamine (B1675737), intermedine, and their N-oxides is well-documented. nih.govnih.govsdsu.eduresearchgate.net These findings suggest that plants producing this compound often synthesize a suite of related pyrrolizidine alkaloids and their N-oxide forms, reflecting common biosynthetic pathways within these species. The N-oxide forms are often the predominant PAs detected in plant extracts. nih.govnih.govsdsu.eduresearchgate.net

Advanced Methodologies for Latifoline Isolation and Purification

Chromatographic Separation Techniques

Chromatography is a fundamental set of techniques used to separate components within a mixture based on their differential partitioning between a mobile phase and a stationary phase missouri.edu. Various chromatographic methods are applied in the isolation and purification of alkaloids like latifoline.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of compounds, including alkaloids. It offers high resolution and sensitivity, making it suitable for separating this compound from other co-occurring compounds in plant extracts turkupetcentre.netijcmas.com. While specific detailed applications for this compound isolation by HPLC were not extensively detailed in the search results, HPLC is generally employed in the final purification steps or for analytical quantification after initial crude separation. Preparative HPLC can be used to isolate several cannabinoids, indicating its potential for isolating other plant compounds like this compound chromatographyonline.com. LC-MS methods, which often utilize HPLC for separation, are considered well-suited for the sensitive determination of pyrrolizidine (B1209537) alkaloids researchgate.net.

Column chromatography and Thin-Layer Chromatography (TLC) are essential tools in the isolation and purification process of natural products, including alkaloids. Column chromatography, where the stationary phase is packed into a column, is often used for initial separation and fractionation of crude plant extracts based on differences in polarity or other chemical properties missouri.eduecronicon.net. Different stationary phases, such as silica (B1680970) gel or alumina, and various solvent systems can be employed depending on the nature of the compounds being separated ecronicon.netresearchgate.net.

TLC, a planar chromatography technique, is frequently used in conjunction with column chromatography. It serves as a rapid analytical tool to monitor the progress of the column separation, identify fractions containing the target compound (this compound), and assess the purity of isolated fractions ijcmas.comecronicon.netresearchgate.net. TLC involves a thin layer of stationary phase on a plate, and compounds are separated as the mobile phase moves up the plate by capillary action missouri.edusigmaaldrich.com. Detection of compounds on TLC plates can be achieved using UV light or specific spray reagents ijcmas.comsigmaaldrich.com. Preparative TLC can also be used for the isolation and purification of alkaloids on a larger scale than analytical TLC researchgate.netsigmaaldrich.com.

High-Performance Liquid Chromatography (HPLC) Applications

Extraction Methods from Botanical Matrices

The initial step in obtaining this compound from plant material involves extracting the compounds from the plant matrix. This process aims to selectively dissolve the target alkaloids while leaving behind unwanted plant components.

Solvent extraction is a common method for isolating alkaloids from plant sources. This involves using suitable solvents to dissolve the alkaloids from the dried and ground plant material ijcmas.com. The choice of solvent depends on the polarity of the target alkaloid and other compounds in the plant extract. Traditional extraction methods can involve large quantities of plant material core.ac.uk.

Alkaloids are generally basic compounds and are often soluble in organic solvents, while their salts are more soluble in water researchgate.net. This property can be exploited in solvent-based extraction by adjusting the pH. For example, alkaloids can be extracted from plant material using an organic solvent, or a methanolic solution containing alkaloids can be passed through a cation exchange resin, with elution using dilute ammonium (B1175870) hydroxide (B78521) core.ac.uk. Acidified methanol (B129727) is also mentioned as a standard solvent for alkaloid extraction . Different solvents, temperatures, and extraction parameters can influence the spectrum of extracted alkaloids researchgate.net.

Solid-Phase Extraction (SPE) is a sample preparation technique used to isolate, purify, and concentrate analytes from complex mixtures thermofisher.comorganomation.comsigmaaldrich.com. SPE employs a solid adsorbent material (stationary phase) to selectively retain or exclude target compounds based on their physical and chemical properties thermofisher.comorganomation.com. This technique is often used prior to chromatographic analysis like HPLC, GC, or TLC sigmaaldrich.com.

SPE can be used to remove interfering compounds from a sample or to enrich the analytes of interest thermofisher.com. It utilizes the same basic principles as chromatography, with various sorbent materials available, including silica-based, polymeric, carbon-based, and ion exchange resins organomation.com. SPE typically requires less solvent compared to liquid-liquid extraction thermofisher.com. For pyrrolizidine alkaloids like this compound, SPE can be used as a clean-up step after initial solvent extraction researchgate.netzu.edu.pk. A mixed-mode cationic exchange (MCX)-solid-phase extraction cartridge has been used as a clean-up step in the analysis of pyrrolizidine alkaloids researchgate.net.

Structural Elucidation and Spectroscopic Characterization of Latifoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework and connectivity of organic molecules like latifoline. Both proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) provide complementary information. johnwoodgroup.comacs.orgsemanticscholar.orgresearchgate.netwho.intresearchgate.net

Proton NMR Spectroscopic Interpretations

Proton NMR spectroscopy provides details about the hydrogen atoms in this compound, including their chemical environment, multiplicity (splitting patterns), and integration (relative number of protons). Analysis of chemical shifts (δ values), coupling constants (J values), and peak integrals allows for the assignment of specific proton signals to different parts of the this compound molecule. While specific ¹H NMR data for this compound itself is not extensively detailed in the provided snippets, general applications to pyrrolizidine (B1209537) alkaloids indicate that ¹H NMR is used to identify and characterize the various proton environments within the necine base and necic acid moieties. acs.orgresearchgate.netsdsu.edu For example, studies on related compounds and derivatives show characteristic signals for methyl groups, methylene (B1212753) protons adjacent to nitrogen or oxygen, and vinylic protons acs.orgsdsu.eduacs.org. Two-dimensional NMR techniques like COSY can further confirm proton-proton couplings and aid in assigning complex spin systems acs.orgsemanticscholar.org.

Carbon-13 NMR Spectroscopic Data and Elucidation

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of this compound. Each unique carbon environment in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shift of each signal is influenced by the types of atoms and functional groups attached to the carbon. Analysis of ¹³C NMR data, often in conjunction with ¹H NMR and 2D NMR experiments like HMBC and HSQC, is crucial for assigning carbon signals and confirming the molecular structure. semanticscholar.orgresearchgate.netsdsu.eduacs.org While comprehensive ¹³C NMR data specifically for this compound is not fully provided, studies on related pyrrolizidine alkaloids demonstrate the utility of this technique in assigning carbon resonances for the necine base and esterifying acid components researchgate.netsdsu.eduacs.org. For instance, carbonyl carbons typically appear in the downfield region (δ > 160 ppm), while aliphatic carbons resonate in the upfield region (δ < 80 ppm) chemguide.co.uk.

Mass Spectrometry (MS) Applications in Characterization

Mass spectrometry is a vital technique for determining the molecular weight of this compound and obtaining information about its fragmentation pattern, which can help in structural confirmation. johnwoodgroup.comwho.intsdsu.eduacs.orguni.lunih.govscitoys.commdpi.comrptu.dedntb.gov.uahealthywithhoney.cominchem.orgresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures

LC-MS/MS is particularly useful for the analysis of complex mixtures containing this compound, such as plant extracts. This hyphenated technique combines the separation power of liquid chromatography (LC) with the detection and identification capabilities of tandem mass spectrometry (MS/MS). LC separates the components of the mixture, and MS/MS provides molecular weight information and fragmentation data for each separated compound. sdsu.edunih.govmdpi.comrptu.dedntb.gov.uahealthywithhoney.comresearchgate.netjapsonline.comresearchgate.netresearchgate.net This allows for the identification of this compound within a complex matrix, even in the presence of isomers and related compounds. LC-MS/MS methods have been developed for the analysis of pyrrolizidine alkaloids, including this compound, in various samples mdpi.comrptu.dedntb.gov.uahealthywithhoney.comresearchgate.netresearchgate.net.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

GC-MS is another hyphenated technique used for the analysis of volatile and semi-volatile compounds. While underivatized alkaloids can sometimes decompose at the high temperatures used in GC, the development of inert columns has facilitated the GC analysis of pyrrolizidine alkaloids. core.ac.uk GC-MS provides chromatographic separation followed by mass spectrometric detection, yielding both retention time and mass spectral data. This is valuable for identifying known compounds by comparing their retention times and mass spectra to authentic standards. GC-MS has been employed in the analysis of alkaloid mixtures, including the detection of this compound core.ac.uksdsu.eduinchem.orgnih.gov.

Vibrational Spectroscopy for Functional Group Analysis (e.g., Infrared Spectroscopy)

Vibrational spectroscopy, such as Infrared (IR) spectroscopy, provides information about the functional groups present in the this compound molecule. Different functional groups absorb infrared radiation at characteristic frequencies, resulting in a unique IR spectrum that can serve as a "fingerprint" for the compound. johnwoodgroup.comscitoys.comresearchgate.netresearchgate.netmdpi-res.comresearchgate.net IR spectroscopy can reveal the presence of carbonyl groups (C=O), hydroxyl groups (O-H), carbon-carbon double bonds (C=C), and other functional moieties within this compound. While detailed IR data for this compound is not extensively provided, studies on related compounds mention characteristic IR absorption bands for functional groups present in pyrrolizidine alkaloids acs.orgresearchgate.net.

Table 1: Spectroscopic Techniques Used in this compound Characterization

| Spectroscopic Technique | Information Provided | Relevant Sections |

| ¹H NMR Spectroscopy | Hydrogen environment, connectivity, relative number of protons | 4.1.1 |

| ¹³C NMR Spectroscopy | Carbon skeleton, unique carbon environments | 4.1.2 |

| Mass Spectrometry (MS) | Molecular weight, fragmentation pattern | 4.2 |

| LC-MS/MS | Identification and quantification in complex mixtures | 4.2.1 |

| GC-MS | Separation and identification of volatile/semi-volatile compounds | 4.2.2 |

| Infrared (IR) Spectroscopy | Functional group identification | 4.3 |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Studies

UV-Vis spectroscopy is a valuable technique in structural elucidation, particularly for identifying the presence of conjugated systems and certain functional groups within a molecule. slideshare.netonlineorganicchemistrytutor.com The absorption of UV or visible light results from electronic transitions within the molecule, providing information about the chromophores present. slideshare.netbath.ac.uk

For this compound, UV-Vis spectroscopy contributes to confirming the presence of unsaturated functionalities. Pyrrolizidine alkaloids often contain a necine base with a double bond, and the esterifying acids can also contain unsaturation, such as the double bond in angelic acid. publish.csiro.aunih.gov These π systems contribute to the UV absorption profile. While specific detailed UV-Vis spectral data (like λmax and ε values) for this compound were not extensively detailed in the search results, the technique is generally applied to detect and characterize such chromophores. onlineorganicchemistrytutor.comutas.edu.auresearchgate.net The presence of the α,β-unsaturated ester function, characteristic of angelic acid, would typically result in a measurable UV absorption band. nih.govacs.org

UV-Vis spectroscopy can also be coupled with chromatographic techniques like HPLC for the detection and characterization of compounds during isolation and purification. utas.edu.auacs.org

Chiroptical Methods in Stereochemical Assignment (e.g., Optical Rotation, Electronic Circular Dichroism)

Chiroptical methods, such as optical rotation and Electronic Circular Dichroism (ECD), are crucial for determining the absolute stereochemistry of chiral molecules like this compound, which possesses multiple chiral centers. publish.csiro.auresearchgate.net

Optical rotation, the measurement of a substance's ability to rotate plane-polarized light, provides an initial indication of chirality and the enantiomeric excess. core.ac.uk Early studies on latifolic acid, a component of this compound, reported a positive optical rotation ([α]D +94° in EtOH), which was used in attempts to establish its stereochemistry. publish.csiro.au However, conflicting results and revisions of the absolute configuration of latifolic acid based on X-ray crystallography highlighted the importance of more definitive methods for stereochemical assignment. publish.csiro.aupublish.csiro.aucore.ac.uk

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral substance. researchgate.netspectroscopyeurope.com ECD is particularly powerful for molecules containing chromophores, where the interaction of the chromophore's electronic transitions with the molecule's chiral environment gives rise to characteristic Cotton effects (bands in the ECD spectrum). researchgate.net The sign and intensity of these ECD bands are directly related to the absolute configuration of the chiral centers and the conformation of the molecule. researchgate.netresearchgate.net

While specific ECD data for this compound were not provided in detail, ECD is a standard technique used in the structural elucidation of complex natural products with multiple chiral centers, including pyrrolizidine alkaloids. researchgate.netresearchgate.net The application of ECD, often in conjunction with theoretical calculations (e.g., TDDFT ECD calculations), allows for the comparison of experimental and calculated ECD spectra to definitively assign the absolute configuration. researchgate.net The revised absolute configuration of this compound was ultimately established through techniques including single-crystal X-ray crystallography of its salt, a method considered highly accurate for absolute stereochemistry determination when suitable crystals are obtained. publish.csiro.auresearchgate.net

Data Tables

Table 1: Typical UV-Vis Spectroscopic Data

| Parameter | Description | Units |

| λmax | Wavelength of maximum absorbance | nm |

| ε (Molar Absorptivity) | Measure of how strongly a substance absorbs light at a given wavelength | L mol⁻¹ cm⁻¹ |

| Solvent | Solvent used for the measurement | - |

Table 2: Typical Chiroptical Data (Optical Rotation)

| Parameter | Description | Units |

| [α]D | Specific Optical Rotation at the sodium D line (589 nm) | Degrees cm³ g⁻¹ dm⁻¹ |

| Concentration | Concentration of the sample | g/100 mL |

| Solvent | Solvent used for the measurement | - |

| Temperature | Temperature of the measurement | °C |

Table 3: Typical Chiroptical Data (Electronic Circular Dichroism - ECD)

| Parameter | Description | Units |

| Wavelength (λ) | Wavelength at which a CD signal is observed | nm |

| Δε | Molar Circular Dichroism (Differential Molar Absorptivity) | L mol⁻¹ cm⁻¹ |

| Sign of Δε | Indicates whether left or right circularly polarized light is absorbed more strongly | + or - |

| Solvent | Solvent used for the measurement | - |

Total Synthesis and Stereoselective Approaches to Latifoline

Retrosynthetic Analysis of Latifoline

From a retrosynthetic perspective, the synthesis of this compound (1) can be approached by considering its constituent parts: the necine base, retronecine (B1221780) (3), and the necic acid, latifolic acid (4). acs.org The availability of angelic acid (2) and retronecine (3) from commercial sources makes the assembly of latifolic acid (4) the primary synthetic challenge in preparing this compound. acs.org Retrosynthetic analysis is a strategic planning technique in total synthesis, working backward from the target molecule to simpler, readily available starting materials. lkouniv.ac.intotal-synthesis.com

Enantioselective Synthesis Strategies

Enantioselective synthesis, which aims to produce one enantiomer of a chiral compound in excess, is crucial for the synthesis of naturally occurring this compound. acs.orgnih.govlibretexts.orgicjs.us Several strategies have been explored for the enantioselective synthesis of this compound, often involving the construction of the latifolic acid moiety in an enantiomerically pure form. acs.orgacs.orgacs.orgnih.govbiocrick.com

Tandem sigmatropic rearrangements have been employed as key steps in constructing the core structure of latifolic acid, a crucial component of this compound. acs.orgacs.orgnih.govbiocrick.com One notable approach utilizes a tandem acs.orgacs.org sigmatropic rearrangement in conjunction with other transformations to establish the required stereochemistry. acs.orgacs.orgnih.govbiocrick.com

Allyl shift reactions, also known as allylic rearrangements, involve the shifting of a double bond to an adjacent carbon atom, often encountered in nucleophilic substitution reactions. lscollege.ac.inwikipedia.org In the context of this compound synthesis, acs.orgnih.gov allyl shifts have been utilized as a key step, particularly in tandem reaction sequences, for the enantioselective construction of (+)-latifolic acid. acs.orgacs.orgnih.govbiocrick.comjohnwoodgroup.com

Tandem Sigmatropic Rearrangements in Core Construction

Synthesis of Key Intermediates (e.g., Latifolic Acid)

The efficient and stereoselective synthesis of latifolic acid (4) is paramount for the total synthesis of this compound. acs.org Various synthetic routes have been developed to access latifolic acid, including approaches that utilize reactive enols and tandem pericyclic reactions. acs.orgacs.orgacs.orgnih.govamanote.com For example, one method describes the preparation of (+)-latifolic acid benzyl (B1604629) ester, which is then hydrogenated to yield (+)-latifolic acid. acs.org Another synthesis of (±)-latifolic acid and its stereoisomers has been reported starting from dimethyl 1-acetyl-2-methylsuccinate. nii.ac.jp

Coupling Methodologies for Necine Base and Necic Acid Moiety

The final step in the total synthesis of this compound typically involves the coupling of the necine base, retronecine (3), with the necic acid moiety, latifolic acid (4). acs.org One successful coupling methodology involves the reaction of (+)-retronecine with a preformed latifolic acid imidazolide. acs.org This method afforded this compound in reasonable yield. acs.org

Biosynthetic Pathways of Latifoline

General Pyrrolizidine (B1209537) Alkaloid Biosynthesis Overview

Pyrrolizidine alkaloids are a diverse group of secondary metabolites produced by plants as a defense mechanism against herbivores. mdpi.comresearchgate.net Their biosynthesis follows a conserved pathway for the formation of the core necine base, while the necic acid portions are synthesized through various metabolic routes. nih.gov The necine base is a bicyclic structure formed from two fused five-membered rings with a nitrogen atom at the bridgehead. biorxiv.org The structural diversity of PAs arises from the different necine bases, the variety of necic acids, and the patterns of esterification. nih.govmdpi.com Modifications such as N-oxidation and hydroxylation further increase this diversity. mdpi.com

Precursor Incorporation Studies (e.g., Ornithine, Putrescine, Spermidine)

Feeding experiments using radiolabeled precursors have been instrumental in elucidating the biosynthetic pathway of the necine base of pyrrolizidine alkaloids. nih.gov Studies have shown that L-ornithine and L-arginine are primary precursors. nih.govmdpi.com

Key Precursor Incorporation Findings:

Ornithine and Putrescine: Experiments with 14C-labeled ornithine in various PA-producing plants, such as Crotalaria spectabilis and Senecio isatideus, demonstrated its efficient incorporation into the retronecine (B1221780) moiety, a common necine base. nih.gov Further studies revealed that ornithine is decarboxylated to form the symmetrical intermediate putrescine. nih.govuct.ac.za The incorporation of labeled putrescine confirmed its role as a key intermediate in the biosynthesis of the necine base. nih.govrsc.orgrsc.org

Spermidine (B129725): Feeding studies have also implicated spermidine as an efficient precursor for the pyrrolizidine ring. rsc.orgrsc.orgnih.gov

Table 1: Key Precursors in Pyrrolizidine Alkaloid Biosynthesis

| Precursor | Role in Biosynthesis | Supporting Evidence |

|---|---|---|

| L-Ornithine | Primary precursor for the necine base. nih.gov | Efficient incorporation of 14C-labeled ornithine into retronecine in multiple plant species. nih.gov |

| Putrescine | Symmetrical intermediate formed from ornithine. nih.govuct.ac.za | Incorporation of labeled putrescine into the necine base. nih.govrsc.orgrsc.org |

| Spermidine | Precursor for the pyrrolizidine ring. rsc.orgrsc.orgnih.gov | Efficient incorporation in feeding experiments. rsc.orgrsc.org |

| L-Arginine | Primary precursor, convertible to ornithine. mdpi.comnih.gov | Incorporation into the necine base. mdpi.com |

Enzymatic Transformations in Latifoline Formation

The formation of the this compound structure involves a series of specific enzymatic reactions that build upon the initial precursors. nih.govnih.gov

Homospermidine synthase (HSS) is the first committed enzyme in the PA biosynthetic pathway. mdpi.comresearchgate.netnih.gov It catalyzes the NAD+-dependent transfer of an aminobutyl group from spermidine to putrescine, forming homospermidine. nih.gov HSS is believed to have evolved from deoxyhypusine (B1670255) synthase (DHS), an enzyme involved in primary metabolism. nih.govuni-kiel.de This evolutionary event, which occurred independently in different plant families, involved the loss of the enzyme's ability to bind its original substrate, eIF5A, thereby redirecting its activity towards homospermidine production. mdpi.comnih.gov The expression of HSS is often tissue-specific, for instance, being restricted to the roots in some Senecio species. nih.gov

Following the formation of homospermidine, a series of oxidation, cyclization, desaturation, and hydroxylation reactions lead to the formation of the necine base. mdpi.comtum.de While the exact sequence and enzymes for all steps are not fully characterized, it is understood that copper-dependent diamine oxidases are involved in the initial oxidation of homospermidine. mdpi.com

The processes of desaturation and hydroxylation are crucial for creating the final structure of the necine base. nih.gov These reactions are often catalyzed by non-heme iron-dependent oxygenases. psu.edu The balance between desaturation and hydroxylation can be influenced by the specific amino acid sequence of the enzyme and the positioning of the substrate within the active site. nih.govgsartor.org For instance, in some enzymes, minor changes in the active site can shift the catalytic outcome from desaturation to hydroxylation. nih.gov

Role of Homospermidine Synthase (HSS)

Formation and Interconversion of this compound N-Oxide and Tertiary Base Forms

Pyrrolizidine alkaloids, including this compound, exist in plants in two interconvertible forms: the tertiary base and the N-oxide. mdpi.comeuropa.euwur.nl The N-oxide form is generally considered the primary product of biosynthesis and the major form found in plants. mdpi.comnih.gov N-oxidation of the tertiary nitrogen of the necine base significantly alters the molecule's properties, making it more polar. mdpi.com This polarity is thought to be important for transport within the plant, with evidence suggesting that PA N-oxides are transported via the phloem. nih.gov

The conversion between the tertiary base and the N-oxide is a reversible process. mdpi.comresearchgate.net While N-oxidation is an enzymatic process in plants, the reduction of N-oxides back to the tertiary base can occur, potentially facilitated by reducing agents within the plant or during extraction processes. wur.nlresearchgate.net

Mechanistic Investigations of Latifoline S Biological Activities

Structure-Activity Relationship (SAR) Studies of Pyrrolizidine (B1209537) Alkaloids, including Latifoline

The biological activity of pyrrolizidine alkaloids (PAs) is intrinsically linked to their chemical structure. usu.eduoup.com Essential features for toxicity include a 1,2-double bond in the pyrrolizidine ring and esterification with branched chain necic acids. usu.edu PAs themselves are not toxic but require metabolic activation, primarily by cytochrome P-450 mixed-function oxidases, into highly reactive dehydro-forms (pyrroles). usu.edu

Influences of Structural Features on Cytopathology

The structure of the necic acid portion of a pyrrolizidine alkaloid significantly influences its cytopathological effects. oup.comnih.gov Studies comparing different classes of PAs have revealed clear structure-activity relationships. nih.govnih.gov

Macrocyclic diesters with an α,β-unsaturated ester function, such as seneciphylline (B43193), riddelliine, retrorsine, and senecionine (B1681732), are generally the most potent in inducing cytopathological effects like inhibition of colony formation and megalocytosis in cell cultures. nih.govnih.gov In contrast, open diesters like this compound and heliosupine (B1236927) exhibit weaker activity. nih.govnih.gov For instance, at a concentration of 500 µM, this compound only slightly inhibited colony formation and had no effect on the cellular morphology of bovine kidney epithelial cells, whereas macrocyclic PAs with α,β-unsaturation showed significant effects at much lower concentrations. nih.gov The saturated macrocyclic PA, monocrotaline (B1676716), and the necine base, retronecine (B1221780), also show lower activity compared to the unsaturated macrocyclic diesters. nih.gov

The ability of PAs to induce DNA cross-links, a key aspect of their toxicity, also follows this structural pattern. The ranking of potency for inducing DNA cross-links is generally: macrocyclic α,β-unsaturated diesters > open diesters > saturated macrocyclic diesters > necine bases. usu.edu this compound, as an open diester, is less potent in inducing DNA cross-links compared to macrocyclic diesters like seneciphylline and retrorsine. nih.gov

The type of necic acid also plays a role in hepatotoxicity predictions, with macrocyclic diesters having a higher probability of being hepatotoxic compared to open-ring diesters and monoesters. oup.com

| Compound Class | Representative Compound(s) | Relative Cytotoxicity/Genotoxicity | Key Structural Features |

|---|---|---|---|

| Macrocyclic α,β-Unsaturated Diesters | Seneciphylline, Retrorsine, Senecionine | High | Macrocyclic ring, α,β-unsaturated ester |

| Open Diesters | This compound, Heliosupine | Moderate to Low | Open diester structure |

| Saturated Macrocyclic Diesters | Monocrotaline | Low | Saturated macrocyclic ring |

| Necine Bases | Retronecine | Very Low | Necine base alone |

Comparative Cellular Effects with Other Pyrrolizidine Alkaloid Classes

The cellular effects of this compound differ significantly from those of other PA classes, primarily due to its open diester structure. nih.govnih.gov While all 1,2-unsaturated PAs can inhibit cell proliferation and induce apoptosis, the potency varies greatly depending on the structural class. plos.orgd-nb.info

Studies on human hepatoma Huh-7.5 cells showed that the otonecine-type PA clivorine (B1239113) had the highest anti-proliferative potency, followed by the retronecine-type macrocyclic diesters senecionine and seneciphylline. plos.org Monocrotaline, a saturated macrocyclic diester, also showed inhibitory effects. plos.org In comparison, open diesters like this compound generally exhibit weaker cytotoxic and genotoxic effects. d-nb.info

In terms of inducing apoptosis, retronecine-type PAs are generally more potent than heliotridine- and otonecine-type PAs. ifremer.fr However, the chemical structure of the necine base is a key determinant. plos.org For example, clivorine (otonecine-type) showed a higher potency to induce apoptosis in Huh-7.5 cells compared to the retronecine-type PAs tested. plos.org

Furthermore, the induction of autophagy as a cellular defense mechanism appears to be structure-dependent. Senecionine, seneciphylline, and clivorine were found to activate autophagy, while monocrotaline did not, suggesting that different PAs may trigger distinct cellular stress responses. plos.org

Cellular and Molecular Mechanisms of Action

Pathways of Cytotoxic Effects (e.g., inhibition of mitosis, megalocyte formation)

The cytotoxic effects of pyrrolizidine alkaloids, including this compound, are multifaceted and involve the disruption of fundamental cellular processes. A hallmark of PA-induced cytopathology is the inhibition of mitosis and the formation of megalocytes, which are abnormally large cells. nih.gov

These effects are primarily attributed to the reactive pyrrolic metabolites of PAs, which are more potent in inhibiting colony formation and inducing abnormal cell morphology than their parent compounds. nih.gov The inhibition of mitosis is a dose-dependent effect observed with macrocyclic PAs containing α,β-unsaturation. nih.gov While less potent, open diesters like this compound also contribute to cytotoxicity, albeit to a lesser extent. nih.gov

The underlying mechanism for mitotic inhibition involves the interaction of PA metabolites with cellular components crucial for cell division. The cell cycle is a tightly regulated process with checkpoints that ensure the fidelity of DNA replication and chromosome segregation. cellsignal.com PAs can cause cell cycle arrest, particularly at the G1/S and G2/M checkpoints, by activating DNA damage response pathways. cellsignal.comfrontiersin.org This arrest prevents cells with damaged DNA from entering mitosis. cellsignal.com The formation of megalocytes is a consequence of this blocked cell division, where the cell continues to grow in size without dividing. nih.govresearchgate.net

Molecular Basis of Antineoplastic Activities

The antineoplastic properties of some pyrrolizidine alkaloids stem from their ability to induce apoptosis and inhibit cancer cell proliferation. tandfonline.comscirp.org While this compound itself has not been extensively studied for its anticancer potential, related PAs have shown activity against various cancer cell lines. tandfonline.com

The molecular mechanisms underlying these antineoplastic effects are complex and can involve multiple signaling pathways. nih.gov A common mechanism is the induction of apoptosis, or programmed cell death. scirp.org This can be triggered through both the extrinsic and intrinsic pathways. biorxiv.org PAs can modulate the expression of key apoptosis-regulating proteins such as those in the Bcl-2 family (e.g., Bcl-2, Bax) and the Fas receptor. scirp.org

Furthermore, PAs can interfere with critical signaling pathways that control cell growth and survival, such as the NF-κB, PI3K/Akt/mTOR, and MAPK pathways. nih.govresearchgate.net For instance, inhibiting the NF-κB pathway can lead to a decrease in anti-apoptotic proteins and promote cancer cell death. scirp.org Some anticancer drugs work by inhibiting topoisomerase II, an enzyme essential for DNA replication, or by intercalating into DNA, both of which can be mechanisms of action for certain PAs. nih.gov

| Molecular Target/Pathway | Effect of PAs | Consequence for Cancer Cells |

|---|---|---|

| Apoptosis Induction | Modulation of Bcl-2 family proteins, Fas receptor | Programmed cell death |

| NF-κB Pathway | Inhibition | Reduced cell survival, increased apoptosis |

| PI3K/Akt/mTOR Pathway | Inhibition | Inhibition of cell growth and proliferation |

| MAPK Pathway | Modulation | Altered cell proliferation and differentiation |

| Topoisomerase II | Inhibition | Impaired DNA replication |

| DNA Intercalation | Binding to DNA | Disruption of DNA processes |

Mechanisms of Genotoxic Effects (e.g., DNA alkylation)

The genotoxicity of pyrrolizidine alkaloids, including this compound, is a primary driver of their carcinogenic potential and is mediated by the formation of DNA adducts. tandfonline.commdpi.com This process begins with the metabolic activation of PAs in the liver by cytochrome P450 enzymes into reactive dehydropyrrolizidine (DHP) intermediates. researchgate.netvulcanchem.com

These electrophilic DHP metabolites can then react with nucleophilic sites on DNA bases, primarily the N² position of guanine, to form covalent DNA adducts. vulcanchem.comfda.gov The formation of these DHP-derived DNA adducts is considered a critical step in the initiation of PA-induced liver tumors. fda.govmdpi.com In fact, a set of DHP-derived DNA adducts has been proposed as a potential biomarker for exposure to carcinogenic PAs. tandfonline.commdpi.com

In addition to forming DNA adducts, PAs can also induce DNA cross-linking (both DNA-DNA and DNA-protein cross-links). usu.edutandfonline.com this compound has been shown to cause DNA-protein cross-linking in cultured bovine kidney epithelial cells. tandfonline.com This cross-linking ability parallels the PA's capacity to inhibit colony formation, suggesting its involvement in the biological activity of these compounds. nih.gov The formation of these various DNA lesions can lead to mutations, chromosomal aberrations, and ultimately, cancer. nih.gov

Underlying Processes of Antioxidant Activity

The precise antioxidant mechanisms of this compound have not been extensively detailed in dedicated studies. However, insights can be drawn from the broader class of plant-derived alkaloids and polyphenolic compounds, which share structural similarities with components of this compound. The antioxidant capacity of such compounds is generally attributed to several underlying processes.

Flavonoids and other polyphenols, for instance, are known to act as potent antioxidants by neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS). researchgate.net This activity stems from their ability to donate hydrogen atoms or electrons to free radicals, thereby stabilizing them. frontiersin.org The structural arrangement of hydroxyl groups on their aromatic rings is crucial for this free radical scavenging ability. frontiersin.orgmdpi.com

Furthermore, another potential mechanism is the inhibition of enzymes responsible for producing free radicals. researchgate.net Compounds with antioxidant properties can interfere with enzymes such as xanthine (B1682287) oxidase and lipoxygenase, which are involved in oxidative pathways. researchgate.net They may also exert antioxidant effects by chelating transition metal ions like iron (Fe²⁺) and copper (Cu⁺), which prevents these metals from participating in the generation of highly reactive hydroxyl radicals. researchgate.net While these mechanisms are well-established for flavonoids and polyphenols, further research is required to confirm the specific pathways through which this compound exerts any antioxidant effects. mdpi.comnih.gov

Mechanisms of Anti-inflammatory Actions

This compound has demonstrated specific anti-inflammatory effects, primarily through the modulation of key signaling molecules involved in the inflammatory cascade. Research indicates that this compound can inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), a critical pro-inflammatory cytokine. vulcanchem.com In one study involving RAW 264.7 macrophage cells, this compound at a concentration of 50 µM was shown to inhibit TNF-α production by 40%. vulcanchem.com This finding suggests that this compound can directly interfere with a central pathway of inflammation.

The mechanisms underlying the anti-inflammatory actions of related alkaloids and flavonoids often involve the inhibition of major inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways. nih.govfrontiersin.org The NF-κB pathway is a pivotal regulator of the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. nih.gov By preventing the activation of NF-κB, compounds can effectively suppress the inflammatory response. Similarly, interference with the JAK/STAT pathway can disrupt signaling from cytokine receptors on the cell surface to the nucleus, further dampening inflammation. nih.gov

Table 1: Anti-inflammatory Activity of this compound

| Parameter | Details | Source |

|---|---|---|

| Cell Line | RAW 264.7 macrophages | vulcanchem.com |

| Target | Tumor Necrosis Factor-alpha (TNF-α) | vulcanchem.com |

| Activity | 40% inhibition of TNF-α | vulcanchem.com |

| Concentration | 50 µM | vulcanchem.com |

Molecular Targets of Antimicrobial Efficacy

The antimicrobial properties of this compound have been noted, with evidence suggesting its potential action as an efflux pump inhibitor (EPI). researchgate.net Efflux pumps are transporter proteins that bacteria use to expel antibiotics and other toxic substances, representing a major mechanism of multidrug resistance. nih.govfrontiersin.org EPIs work by disabling these pumps, thereby increasing the intracellular concentration of antibiotics and restoring their efficacy. openveterinaryjournal.com The mechanisms of efflux pump inhibition can include:

Competitive or non-competitive binding: The inhibitor may bind to the pump, either at the same site as the antibiotic (competitive) or at an allosteric site (non-competitive), to prevent the antibiotic from being exported. nih.gov

Disruption of energy source: Many efflux pumps rely on a proton motive force or ATP hydrolysis for energy. nih.gov An inhibitor might disrupt this energy supply, rendering the pump inactive. nih.gov

While the specific efflux pumps targeted by this compound have not been fully characterized, this proposed mechanism aligns with the activities observed for other plant-derived alkaloids. openveterinaryjournal.com Beyond efflux pump inhibition, alkaloids can exhibit antimicrobial activity through various other molecular targets essential for bacterial survival. frontiersin.orgnih.gov These can include:

Cell Wall Synthesis: Interference with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. nih.gov

Protein and DNA Synthesis: Inhibition of ribosomes or enzymes like DNA gyrase and RNA polymerase, which are crucial for bacterial replication and function. frontiersin.org

Cell Division: Targeting proteins such as FtsZ, which is essential for bacterial cell division. frontiersin.org

Role of Metabolic Activation in Biological Activity (e.g., pyrrole (B145914) derivative formation)

This compound is classified as an open diester pyrrolizidine alkaloid (PA). nih.gov The biological activity, particularly the toxicity, of many PAs is not intrinsic to the parent molecule but is a consequence of its metabolic activation in the body. researchgate.net

Hepatic Metabolism and Reactive Intermediate Generation

The liver is the primary site for the metabolism of pyrrolizidine alkaloids. nih.govnih.gov The metabolic activation of this compound is initiated by hepatic cytochrome P450 (CYP) enzymes, with studies specifically implicating the CYP3A4 isoenzyme. vulcanchem.comresearchgate.net This enzymatic process involves the oxidation of the pyrrolizidine core at the C1-C2 double bond, which generates highly reactive and unstable electrophilic metabolites known as dehydropyrrolizidine alkaloids (DHPAs) or pyrrolic esters. vulcanchem.commdpi.com

These reactive intermediates are potent alkylating agents. researchgate.net They rapidly bind to cellular macromolecules with nucleophilic sites, such as proteins and DNA, to form covalent pyrrole-protein and pyrrole-DNA adducts. nih.govmdpi.com The formation of these adducts is considered the key mechanistic step leading to the cytotoxicity, genotoxicity, and hepatotoxicity associated with these alkaloids. nih.govnih.gov The binding of these pyrrolic metabolites to critical cellular proteins can disrupt their function, leading to cellular damage and organ toxicity. researchgate.net

Table 2: Summary of this compound Metabolic Activation

| Process | Description | Source |

|---|---|---|

| Primary Site | Liver | nih.govnih.gov |

| Key Enzymes | Cytochrome P450 (specifically CYP3A4) | vulcanchem.comresearchgate.net |

| Metabolic Reaction | Oxidation of the pyrrolizidine core | vulcanchem.com |

| Reactive Intermediates | Dehydropyrrolizidine (DHP) / Pyrrolic esters | vulcanchem.comresearchgate.net |

| Mechanism of Toxicity | Formation of covalent adducts with proteins and DNA | nih.govmdpi.com |

Influence of N-Oxide Derivatives on Activity Profile

In addition to the activation pathway that forms pyrrolic esters, another significant metabolic route for pyrrolizidine alkaloids is N-oxidation, which forms PA N-oxides. mdpi.commdpi.com This pathway, where the tertiary nitrogen of the necine base is oxidized, is generally considered a detoxification route. mdpi.com PA N-oxides are typically more water-soluble and less toxic than their parent alkaloids, facilitating their excretion from the body. mdpi.commdpi.com The existence of this compound-N-Oxide has been reported in plants like Hackelia floribunda, indicating it is a naturally occurring derivative. researchgate.net

Chemical Modifications and Derivative Studies of Latifoline

Synthesis of Latifoline Analogues and Derivatives

The synthesis of this compound and its analogues has been a subject of chemical research, driven by the desire to explore their chemical space and biological potential. An enantioselective synthesis of (+)-latifoline has been reported, employing a tandem sigmatropic rearrangement and allyl shift as a key step in constructing the latifolic acid component of the natural product. nih.govresearchgate.net This approach highlights the use of sophisticated organic reactions to control the stereochemistry during synthesis. Another reported synthesis of (+)-latifoline, a pyrrolizidine (B1209537) alkaloid, utilizes a tandem rhodium carbenoid-initiated Claisen rearrangement followed by a Current time information in Bangalore, IN.johnwoodgroup.com allyl shift. johnwoodgroup.com This method is noted for its efficiency in setting the stereochemistry of multiple chiral centers in a single operation. johnwoodgroup.com

The synthesis of analogues often involves modifying the necine base or the necic acid portion of the pyrrolizidine alkaloid structure. For instance, analogues of hepatotoxic pyrrolizidine alkaloids, which include this compound, have been synthesized by preparing monocyclic derivatives of the bicyclic necine bases. rsc.org These synthetic routes aim to create compounds with altered structural features to study their properties.

The structural diversity of pyrrolizidine alkaloids, including this compound, arises from the combination of various necine bases and necic acids, further modified by processes such as N-oxidation, hydroxylation, and acetylation. nih.gov These natural modifications provide inspiration for synthetic strategies to create a wide range of analogues.

Impact of Structural Derivatization on Mechanistic Biological Activity

The biological activity of pyrrolizidine alkaloids, including this compound, is closely linked to their structural features. A key structural determinant for the toxicity of many pyrrolizidine alkaloids is the presence of a C1,2-double bond in the pyrrolizidine ring and esterification with branched-chain acids at the 9-hydroxyl and often the 7-hydroxyl positions. usu.edu Pyrrolizidine alkaloids are often not biologically active in their parent form but require metabolic activation, primarily by cytochrome P-450 enzymes, to form dehydropyrrolizidine alkaloids (pyrroles), which are highly reactive. usu.edu These reactive metabolites can alkylate DNA and proteins, contributing to their toxicity, including genotoxicity and hepatotoxicity. usu.edumdpi.comnih.govacs.org

Structure-activity relationship (SAR) studies are crucial in understanding how modifications to the this compound structure impact its biological effects. nih.govwikipedia.orgcollaborativedrug.comresearchgate.net While specific detailed SAR data for a wide range of this compound derivatives is not extensively available in the provided snippets, research on pyrrolizidine alkaloids in general indicates that the presence and nature of the esterifying necic acids significantly influence their biological activity and toxicity. usu.edunih.gov For example, studies on DNA cross-linking induced by various pyrrolizidine alkaloids showed varying potencies depending on the structure, suggesting that structural features influence the interaction with biological targets. usu.edunih.govacs.org this compound was found to be less potent in inducing DNA cross-links compared to macrocyclic diesters like seneciphylline (B43193) and riddelliine. nih.gov This suggests that the specific esterification pattern in this compound influences its reactivity and biological outcome.

The mechanism of biological action for many pyrrolizidine alkaloids involves the formation of reactive metabolites that interact with cellular components. usu.edumdpi.comnih.govacs.orgresearchgate.net Understanding the impact of structural derivatization on the metabolic activation and the subsequent interaction of the reactive metabolites with biological macromolecules is key to elucidating the mechanistic biological activity of this compound analogues.

Analytical Characterization of Novel this compound Derivatives

Characterizing novel this compound derivatives and their metabolites is essential for confirming their structure and studying their behavior. Standard methodologies for isolating and characterizing pyrrolizidine alkaloids and their derivatives include various analytical techniques. mdpi.com Mass spectrometry (MS), particularly when coupled with chromatographic methods like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), is a vital tool for the identification and structural determination of pyrrolizidine alkaloids due to its high sensitivity and ability to analyze complex mixtures. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another crucial technique for the detailed structural elucidation of this compound derivatives. acs.org NMR provides information about the arrangement of atoms within a molecule, allowing for the confirmation of synthesized structures and the characterization of modifications.

Analytical Thin-Layer Chromatography (TLC) on silica (B1680970) gel is also used to separate and detect pyrrolizidine alkaloids, often coupled with spray reagents that indicate the presence of unsaturated pyrrolizidines. core.ac.uk

For characterizing reactive metabolites, such as dehydropyrrolizidine alkaloid-derived DNA or protein adducts, specialized analytical methods like 32P-postlabeling/HPLC and LC-MS/MS have been developed and applied. nih.govacs.org These techniques allow for the identification and structural characterization of the products formed when reactive metabolites interact with biological molecules, providing insights into the mechanistic basis of their biological activity. acs.org

The analytical characterization of novel this compound derivatives involves a combination of spectroscopic and chromatographic techniques to confirm their chemical structures, assess their purity, and study their behavior in various contexts, including their metabolic transformation and interaction with biological targets.

Advanced Analytical Techniques in Latifoline Research

Development and Validation of Quantitative Methods for Latifoline

Quantitative analysis of pyrrolizidine (B1209537) alkaloids (PAs), including this compound, is essential for various research purposes, such as determining their concentration in plant extracts, food, and feed, and for pharmacokinetic studies. Methods for quantitative analysis have evolved, with modern techniques offering improved sensitivity and accuracy.

Early methods for PA analysis included colorimetric screening using Ehrlich's reagent, which reacts with unsaturated pyrrole (B145914) rings to produce a characteristic color up.ac.za. While useful for general screening, this method is not specific to this compound and can react with other unsaturated pyrrolizidine derivatives up.ac.za. Thin-layer chromatography (TLC) has also been a valuable technique for separating PAs, often coupled with spray reagents like Dragendorff's reagent or iodoplatinate (B1198879) reagent for visualization core.ac.uk. Iodoplatinate reagent is considered more specific than Dragendorff's reagent for alkaloids core.ac.uk.

More advanced quantitative methods have utilized gas chromatography (GC) and high-performance liquid chromatography (HPLC) up.ac.za. GC has been used for quantitative analysis of PAs, often with electron-capture detection up.ac.za. HPLC provides better separation for complex mixtures of PAs and can be coupled with various detectors for quantification. For instance, HPLC coupled with mass spectrometry (LC-MS) has been successfully employed for the quantitative analysis of PA mixtures. A method based on HPLC coupled to an ion-trap and orbitrap MS with electrospray ionization interface has been used for the efficient quantitative analysis of PA mixtures from plants like comfrey (B1233415) (Symphytum officinale) mdpi.com.

The development and validation of these quantitative methods involve establishing parameters such as accuracy, precision, sensitivity (limit of detection and limit of quantification), and recovery rates. For example, a developed LC-MS/MS method for PA analysis in herbal medicines showed recovery rates ranging from 70.3% to 151.7% depending on the plant matrix researchgate.net.

Emerging Spectroscopic and Chromatographic Innovations

Spectroscopic and chromatographic techniques are fundamental to the analysis and structure elucidation of this compound. Innovations in these areas continue to enhance the ability to characterize this compound and its related substances.

Chromatographic techniques such as HPLC and GC are widely used for the separation and purification of this compound from complex plant extracts up.ac.zamdpi.comslideshare.net. These methods are often coupled with spectroscopic detectors for identification and structural analysis.

Mass spectrometry (MS) is a powerful tool for the identification and structural characterization of this compound and its metabolites up.ac.zamdpi.com. Techniques like electron impact mass spectrometry (EI-MS), chemical ionization mass spectrometry (CI-MS), and tandem LC-MS/MS are employed up.ac.za. High-resolution mass spectrometry, including Orbitrap technology, allows for accurate mass determination and the analysis of fragmentation patterns, which are crucial for confirming the identity of this compound and discovering structural analogues mdpi.comresearchgate.net. For retronecine-type PAs, which include this compound, characteristic fragment ions at m/z 120 and 138 are often targeted in MS analysis biorxiv.org.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation of this compound up.ac.za. Both ¹H and ¹³C NMR provide information about the hydrogen and carbon frameworks of the molecule sdsu.edu. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are used to establish connectivity and assign resonances, aiding in the confirmation or revision of structural assignments sdsu.educlariant.com. Early studies on this compound's stereochemistry utilized chemical determination methods and later single-crystal X-ray crystallography for definitive structural assignment core.ac.ukcapes.gov.br. NMR spectroscopy has also been used in biosynthesis studies, employing stable isotopes like ¹³C, ²H, and ¹⁵N to track the fate of atoms during the formation of pyrrolizidine alkaloids nih.gov. Quantitative NMR (qNMR) can provide quantitative information about the concentration of compounds clariant.commdpi.com.

Infrared (IR) spectroscopy provides information about the functional groups present in this compound clariant.com. UV-Vis spectroscopy can also be used, although many PAs have low UV absorbance, necessitating the use of derivatization or other detection methods up.ac.zaacs.org.

Emerging innovations in these areas include the development of more sensitive and selective MS methods, advancements in NMR techniques for analyzing complex mixtures and small quantities, and the hyphenation of chromatographic and spectroscopic methods for comprehensive analysis uq.edu.auwisdomlib.org. These techniques collectively contribute to a deeper understanding of this compound's chemical properties and its behavior in biological and environmental systems.

Future Research Directions in Latifoline Chemistry and Chemical Biology

Unexplored Biosynthetic Enzyme Characterization

Understanding the complete biosynthetic pathway of Latifoline is a critical area for future research. While this compound is known as a pyrrolizidine (B1209537) alkaloid, the specific enzymes involved in its formation within plants like Hackelia floribunda and Cryptantha fendleri are not yet fully characterized. Research into the biosynthesis of other alkaloid classes, such as benzylisoquinoline alkaloids (BIAs), highlights the complexity and the need for integrated multiomics approaches, including transcriptomics, metabolomics, and genomics, to identify and characterize the relevant enzyme genes. nih.govresearchgate.net Enzymes like methyltransferases, oxidoreductases (such as cytochrome P450s), and lyases are commonly involved in alkaloid biosynthesis. nih.gov Future studies should aim to identify the specific enzymes catalyzing each step in the this compound pathway. This could involve bioinformatics approaches to shortlist candidate genes based on homology to known alkaloid biosynthetic enzymes, followed by cloning and functional characterization in heterologous systems. unb.campg.de Characterizing these enzymes will not only elucidate the pathway but also provide targets for potential metabolic engineering efforts.

Deeper Elucidation of Subcellular Mechanistic Pathways

The subcellular mechanistic pathways involving this compound are another area requiring deeper investigation. While the biological effects of pyrrolizidine alkaloids, in general, have been studied, the specific molecular targets and pathways modulated by this compound at the subcellular level remain largely unexplored. Research on other natural compounds has demonstrated their interaction with various cellular signaling pathways, such as AMPK/Nrf2 and Wnt/β-catenin pathways, and their impact on processes like oxidative stress, inflammation, and apoptosis. mdpi.com Future research should focus on identifying the specific cellular components and signaling cascades that interact with this compound. This could involve techniques such as pull-down assays, reporter gene assays, and advanced microscopy to visualize this compound's localization and its effects on key proteins and organelles within the cell. Understanding these subcellular mechanisms is crucial for comprehending this compound's biological role and potential effects.

Chemoenzymatic Synthesis and Biocatalysis for this compound Production

Developing efficient and sustainable methods for this compound production is a significant future research direction. Traditional chemical synthesis of complex natural products can be challenging and may involve multiple steps and harsh conditions. researchgate.net Chemoenzymatic synthesis, which combines the selectivity of enzymatic catalysis with the versatility of chemical transformations, offers a powerful alternative. mdpi.comnih.gov This approach has shown promise in the synthesis of other complex molecules, such as trehalose (B1683222) analogues and glycans. rsc.orgnih.govmdpi.com Future research could explore the use of enzymes identified in the biosynthetic pathway (Section 10.1) or other promiscuous enzymes in chemoenzymatic routes for this compound synthesis. frontiersin.org Biocatalysis, utilizing isolated enzymes or whole microbial cells, presents opportunities for highly selective and environmentally friendly transformations. frontiersin.orgmdpi.comifpenergiesnouvelles.com Engineering enzymes for improved activity, stability, and substrate tolerance will be key to developing scalable biocatalytic processes for this compound production. academie-sciences.frnih.gov

Advanced Analytical Methodologies for Trace Detection and Structural Variants

The development of advanced analytical methodologies is essential for the sensitive and selective detection of this compound, especially at trace levels, and for the characterization of its structural variants. Pyrrolizidine alkaloids can occur at low concentrations in various matrices. researchgate.net Current analytical methods for detecting trace compounds often involve techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), including methods with large volume injection for enhanced sensitivity. rsc.orgcdc.gov Future research should focus on developing even more sensitive and specific methods for this compound, potentially utilizing high-resolution mass spectrometry and hyphenated techniques. healthywithhoney.comtum.de Furthermore, advanced methods are needed to identify and characterize structural variants of this compound that may be present in different plant sources or arise from metabolic processes. Techniques like advanced structural variant detection using sequencing technologies, although primarily applied to genomics, highlight the increasing sophistication in identifying subtle structural differences. cd-genomics.commedrxiv.orgnih.govqiagenbioinformatics.com Adapting and developing such advanced analytical approaches for small molecule analysis will be crucial for comprehensive studies of this compound and its related compounds.

Q & A

Basic Research Questions

Q. What are the standard methodologies for isolating and characterizing Latifoline from natural sources?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography (CC) or HPLC. Characterization employs NMR (¹H/¹³C), mass spectrometry (MS), and X-ray crystallography for structural elucidation. Purity validation requires HPLC with UV/Vis or diode-array detection .

- Key Considerations : Ensure reproducibility by documenting solvent ratios, temperature, and pressure conditions. Reference known spectral data for comparative analysis.

Q. How can researchers design experiments to evaluate this compound’s in vitro biological activity?

- Methodological Answer : Use cell-based assays (e.g., MTT for cytotoxicity) with appropriate controls (positive/negative). For enzyme inhibition studies (e.g., DPP-4), apply kinetic assays measuring substrate conversion rates. Include dose-response curves and IC₅₀ calculations. Validate findings with triplicate runs and statistical analysis (p < 0.05) .

- Table : Example assay parameters for DPP-4 inhibition:

| Parameter | Value/Description |

|---|---|

| Enzyme concentration | 0.1 U/mL |

| Substrate | Gly-Pro-pNA (200 µM) |

| Incubation time | 30 min at 37°C |

Q. What are the best practices for synthesizing this compound derivatives to study structure-activity relationships (SAR)?

- Methodological Answer : Employ regioselective modifications (e.g., hydroxylation, methylation) guided by computational predictions (docking or DFT). Characterize derivatives via LC-MS/MS and compare bioactivity profiles. Use cheminformatics tools (e.g., Schrödinger Suite) to map functional group contributions to target binding .

Advanced Research Questions

Q. How can conflicting data on this compound’s pharmacological targets be resolved?

- Methodological Answer : Conduct a systematic review using PRISMA guidelines to identify bias or variability in experimental conditions (e.g., cell lines, assay protocols). Validate targets via orthogonal methods (e.g., SPR for binding affinity, CRISPR knockouts). Apply the FINER criteria to assess study feasibility and novelty .

- Case Study : Discrepancies in DPP-4 inhibition IC₅₀ values may arise from differences in enzyme sources (human recombinant vs. murine).

Q. What computational strategies optimize this compound’s binding affinity for specific residues (e.g., Arg125, Glu206) in molecular docking studies?

- Methodological Answer : Use molecular dynamics (MD) simulations (AMBER or GROMACS) to analyze binding stability. Apply free-energy perturbation (FEP) to predict affinity changes upon structural modifications. Cross-validate docking results (AutoDock Vina) with experimental mutagenesis data .

- Table : Residue interactions of this compound vs. controls (from ):

| Compound | Key Residues | Binding Energy (kcal/mol) |

|---|---|---|

| This compound | Arg125, Glu206 | -9.2 |

| Sitagliptin | Tyr547, Glu205 | -10.5 |

Q. How should researchers address low yield in this compound extraction protocols?

- Methodological Answer : Optimize extraction via Design of Experiments (DoE) models (e.g., response surface methodology). Variables include solvent polarity, extraction time, and plant material particle size. Validate using ANOVA and Pareto charts to identify significant factors .

Q. What analytical frameworks are suitable for interpreting contradictory results in this compound’s metabolic stability studies?

- Methodological Answer : Apply sensitivity analysis to isolate variables (e.g., cytochrome P450 isoforms, hepatocyte sources). Use LC-HRMS to identify metabolites and compare across species (human vs. rat microsomes). Integrate physiologically based pharmacokinetic (PBPK) modeling for in vitro-in vivo extrapolation .

Methodological Guidelines for this compound Research

- Data Contradiction Analysis : Follow GRADE criteria to evaluate evidence quality and risk of bias .

- Ethical Reporting : Disclose conflicts of interest and raw data availability per BJOC guidelines .

- Computational Reproducibility : Share MD simulation parameters (e.g., force fields, solvation models) in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.